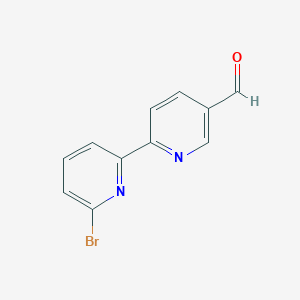
6-Bromo-2,2'-bipyridine-5'-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,2’-bipyridine-5’-carbaldehyde is a chemical compound with the molecular formula C11H7BrN2O. It is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. The presence of a bromine atom and a formyl group on the bipyridine structure makes this compound particularly interesting for various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2’-bipyridine-5’-carbaldehyde typically involves the bromination of 2,2’-bipyridine followed by formylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the bipyridine ring. Subsequent formylation can be achieved using reagents such as Vilsmeier-Haack reagent, which introduces the formyl group to the brominated bipyridine .
Industrial Production Methods
While specific industrial production methods for 6-Bromo-2,2’-bipyridine-5’-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals .
化学反応の分析
Types of Reactions
6-Bromo-2,2’-bipyridine-5’-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex bipyridine derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
Substitution Products: Various substituted bipyridines depending on the nucleophile used.
Oxidation Products: 6-Bromo-2,2’-bipyridine-5’-carboxylic acid.
Reduction Products: 6-Bromo-2,2’-bipyridine-5’-methanol
科学的研究の応用
6-Bromo-2,2’-bipyridine-5’-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex ligands and coordination compounds.
Biology: Potential use in the development of bioactive molecules and probes.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of materials for electronic and photonic applications
作用機序
The mechanism of action of 6-Bromo-2,2’-bipyridine-5’-carbaldehyde largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers through its nitrogen atoms. This can influence the electronic properties of the metal center, making it useful in catalysis and material science .
類似化合物との比較
Similar Compounds
6-Bromo-2,2’-bipyridine: Lacks the formyl group, making it less versatile in certain chemical reactions.
2,2’-Bipyridine-5’-carbaldehyde:
Uniqueness
6-Bromo-2,2’-bipyridine-5’-carbaldehyde is unique due to the presence of both a bromine atom and a formyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .
特性
CAS番号 |
605674-25-7 |
|---|---|
分子式 |
C11H7BrN2O |
分子量 |
263.09 g/mol |
IUPAC名 |
6-(6-bromopyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7BrN2O/c12-11-3-1-2-10(14-11)9-5-4-8(7-15)6-13-9/h1-7H |
InChIキー |
JICWWAQVLBTXTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Br)C2=NC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(10a-Methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate](/img/structure/B12321172.png)
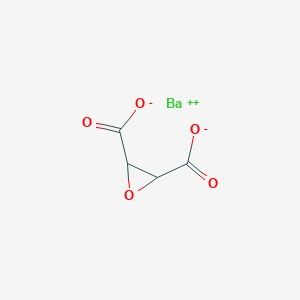
![dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate](/img/structure/B12321182.png)
![2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12321188.png)

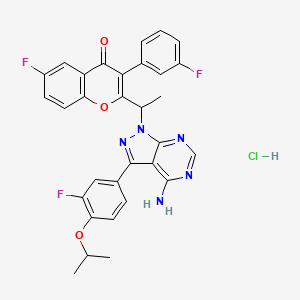
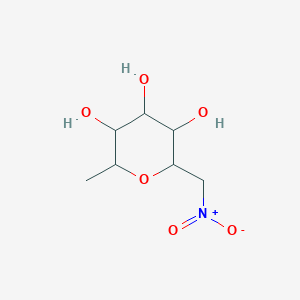
![5-(Furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione](/img/structure/B12321220.png)
![[6-[[2-(Benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate](/img/structure/B12321228.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12321232.png)
![3-[4-(2,6-Dioxo-1,3-dipropylpurin-3-ium-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid](/img/structure/B12321233.png)
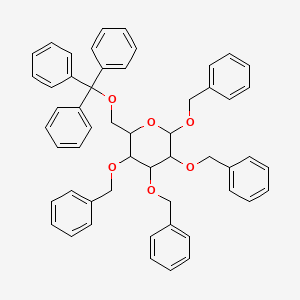
![2-(1-Methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl)ethanol](/img/structure/B12321243.png)
![(9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate](/img/structure/B12321246.png)
